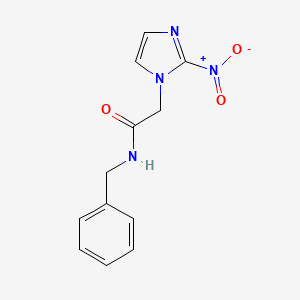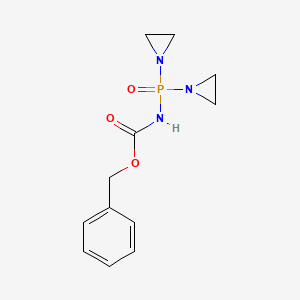
Benzoic acid, 5-amino-2-((5-(1,3-dioxoisoindolin-2-yl)pentyl)oxy)-, methyl ester, hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzoic acid, 5-amino-2-((5-(1,3-dioxoisoindolin-2-yl)pentyl)oxy)-, methyl ester, hydrochloride is a bioactive chemical.
Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Analysis
- The compound's derivatives, such as oxoindolyl α-hydroxy-β-amino acid derivatives, have been synthesized and structurally analyzed, confirming diastereoselectivity in chemical reactions and exploring hydrogen bond interactions in various esters (Ravikumar et al., 2015).
Biological Activities
- Derivatives of this compound have been synthesized and evaluated for their antimicrobial properties, indicating some of them exhibit promising antibacterial activities, suggesting potential as antimicrobials (Patel & Dhameliya, 2010).
- Investigation into prodrugs of methyldopa, a compound related in structure, indicates the potential of esters as viable prodrugs for latentiation of amino acids (Saari et al., 1984).
Synthesis Methodologies
- Studies on the synthesis methods involving similar structures have been conducted, examining reactions under various conditions to produce esters and derivatives (Stanishevskii et al., 1975).
Prodrug Development
- Research into water-soluble esters of acetylsalicylic acid, structurally related to the compound, highlights the creation of derivatives with potential for clinical application due to their stability and metabolism in human serum (Rolando et al., 2013).
Molecular Docking and Anti-inflammatory Evaluation
- Synthesis and evaluation of similar compounds have been conducted, focusing on anti-inflammatory activities and molecular docking studies to understand binding affinity, which could guide the application of similar compounds in medicinal chemistry (Nikalje et al., 2015).
Eigenschaften
CAS-Nummer |
13851-61-1 |
|---|---|
Produktname |
Benzoic acid, 5-amino-2-((5-(1,3-dioxoisoindolin-2-yl)pentyl)oxy)-, methyl ester, hydrochloride |
Molekularformel |
C21H23ClN2O5 |
Molekulargewicht |
418.9 g/mol |
IUPAC-Name |
methyl 5-amino-2-[5-(1,3-dioxoisoindol-2-ium-2-yl)pentoxy]benzoate;chloride |
InChI |
InChI=1S/C21H22N2O5.ClH/c1-27-21(26)17-13-14(22)9-10-18(17)28-12-6-2-5-11-23-19(24)15-7-3-4-8-16(15)20(23)25;/h3-4,7-10,13H,2,5-6,11-12,22H2,1H3;1H |
InChI-Schlüssel |
CUXXETIQYUUDTP-UHFFFAOYSA-N |
SMILES |
COC(=O)C1=C(C=CC(=C1)N)OCCCCC[NH+]2C(=O)C3=CC=CC=C3C2=O.[Cl-] |
Kanonische SMILES |
COC(=O)C1=C(C=CC(=C1)N)OCCCCC[NH+]2C(=O)C3=CC=CC=C3C2=O.[Cl-] |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>3 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
Benzoic acid, 5-amino-2-((5-(1,3-dioxoisoindolin-2-yl)pentyl)oxy)-, methyl ester, hydrochloride |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Benzenesulfonic acid, 3-[[4-[[4-[(2-cyanoethyl)ethylamino]phenyl]azo]-3-methoxyphenyl]azo]-](/img/structure/B1666572.png)




![4-[[2-Chloro-4-[3-chloro-4-[(5-methyl-3-oxo-2-phenyl-1H-pyrazol-4-yl)diazenyl]phenyl]phenyl]diazenyl]-5-methyl-2-phenyl-1H-pyrazol-3-one](/img/structure/B1666582.png)



![(2R,3R,4S,5R)-2-(8-aminoimidazo[4,5-g]quinazolin-3-yl)-5-(hydroxymethyl)oxolane-3,4-diol](/img/structure/B1666586.png)



